Lipophilicity Shift from 5-Methyl Substitution
The target compound exhibits a computed LogP of 1.79, compared with 1.48–1.61 for the des-methyl analog 1-cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid (ΔLogP = +0.18 to +0.31) . The addition of the 5-methyl group increases hydrophobicity predictably, which translates into higher membrane permeability potential. In contrast, the 1-phenyl-5-methyl analog (LogP = –0.292) is markedly more polar, underscoring that the cyclohexyl–methyl combination occupies a distinct lipophilicity band .
| Evidence Dimension | Computed LogP (octanol–water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 1.79 |
| Comparator Or Baseline | 1-Cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid (LogP = 1.48–1.61); 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid (LogP = –0.292) |
| Quantified Difference | ΔLogP = +0.18 to +0.31 versus des-methyl cyclohexyl analog; ΔLogP ≈ +2.08 versus phenyl analog |
| Conditions | Computed values from vendor datasheets and chemical databases using standard QSPR algorithms |
Why This Matters
In fragment-based drug discovery and library design, a 0.3-unit LogP difference can shift a compound between CNS-penetrant (LogP 2–4) and peripherally restricted property space, making this compound a unique tool for fine-tuning lipophilicity within the cyclohexyl-triazole series.
